molecular formula C17H19FN4O2 B2485745 N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2361806-28-0

N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2485745
CAS No.: 2361806-28-0
M. Wt: 330.363
InChI Key: QTFFWQXKQFVXER-UHFFFAOYSA-N
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Description

N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a piperazine ring substituted with a cyano and fluorophenyl group, and an amide linkage to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the N-arylation of piperazine with 4-cyano-2-fluorobenzene under palladium-catalyzed conditions. This is followed by the acylation of the resulting intermediate with acryloyl chloride to form the final product. The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium phosphate or cesium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in a variety of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various receptors and enzymes.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano and fluorophenyl groups play a crucial role in binding to these targets, modulating their activity. The piperazine ring provides a scaffold that enhances the compound’s affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and fluorophenyl groups enhances its reactivity and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-[3-[4-(4-cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-2-16(23)20-6-5-17(24)22-9-7-21(8-10-22)15-4-3-13(12-19)11-14(15)18/h2-4,11H,1,5-10H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFFWQXKQFVXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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